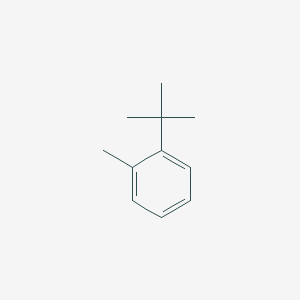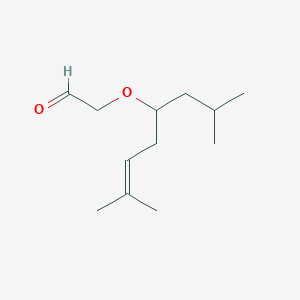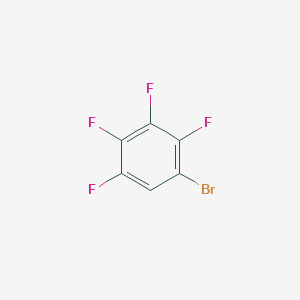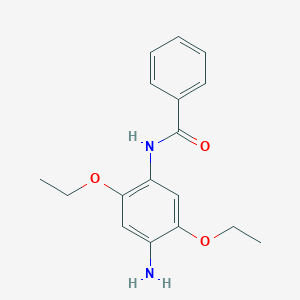
Undecasiloxane, tetracosamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecasiloxane, tetracosamethyl- is a chemical compound that belongs to the family of organosilicon compounds. It has a unique structure that makes it suitable for various scientific research applications. In
Mecanismo De Acción
The mechanism of action of undecasiloxane, tetracosamethyl- is not well understood. However, it is believed to work by adsorbing onto the surface of particles and reducing their surface energy. This allows the particles to disperse more easily in a liquid medium.
Biochemical and Physiological Effects
Undecasiloxane, tetracosamethyl- is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-irritating to the skin and eyes. However, it should be handled with care as it is a flammable liquid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Undecasiloxane, tetracosamethyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, it has some limitations, such as its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on undecasiloxane, tetracosamethyl-. One area of interest is its use in the synthesis of nanoparticles. Researchers are exploring ways to modify the structure of undecasiloxane, tetracosamethyl- to improve its performance as a surfactant and emulsifier. Another area of interest is its use in the production of electronic devices, such as solar cells and light-emitting diodes. Researchers are exploring ways to use undecasiloxane, tetracosamethyl- as a coating material to improve the performance of these devices.
Conclusion
Undecasiloxane, tetracosamethyl- is a unique chemical compound that has many scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Undecasiloxane, tetracosamethyl- has the potential to be a valuable tool for researchers in various fields, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
Undecasiloxane, tetracosamethyl- is synthesized by the reaction of octamethylcyclotetrasiloxane with hexamethyldisiloxane in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation.
Aplicaciones Científicas De Investigación
Undecasiloxane, tetracosamethyl- is widely used in scientific research as a surfactant, emulsifier, and dispersant. It is used in the synthesis of nanoparticles, as a lubricant, and as a coating material. It is also used in the production of electronic devices, such as solar cells and light-emitting diodes.
Propiedades
Número CAS |
107-53-9 |
|---|---|
Fórmula molecular |
C24H72O10Si11 |
Peso molecular |
829.8 g/mol |
Nombre IUPAC |
bis[[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C24H72O10Si11/c1-35(2,3)25-37(7,8)27-39(11,12)29-41(15,16)31-43(19,20)33-45(23,24)34-44(21,22)32-42(17,18)30-40(13,14)28-38(9,10)26-36(4,5)6/h1-24H3 |
Clave InChI |
FVJWDHCWIYKORU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Punto de ebullición |
322.8 °C |
Otros números CAS |
107-53-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Azoniaspiro[4.4]nonane](/img/structure/B89564.png)








